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Compound of Interest

Compound Name: CGI-1746

Cat. No.: B1684438 Get Quote

Disclaimer: Publicly available, detailed pharmacokinetic data specifically for the preclinical

Bruton's tyrosine kinase (BTK) inhibitor CGI-1746 is limited. This document summarizes the

available information on CGI-1746 and presents a comprehensive analysis of the

pharmacokinetics of its well-characterized, clinically evaluated successor, fenebrutinib (also

known as GDC-0853). Fenebrutinib was developed through optimization of the CGI-1746
scaffold and shares a similar mechanism of action as a reversible BTK inhibitor. The data on

fenebrutinib provides valuable insights into the expected pharmacokinetic properties of this

class of inhibitors.

Introduction to CGI-1746 and its Clinical Successor,
Fenebrutinib
CGI-1746 is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (BTK),

a critical enzyme in the B-cell antigen receptor (BCR) signaling pathway.[1][2] Its high

selectivity for BTK over other kinases, such as Tec and Src family kinases, made it a significant

tool for studying the role of BTK in various B-cell-mediated diseases.[3] CGI-1746
demonstrated efficacy in preclinical models of inflammatory diseases like arthritis.[3]

Further optimization of the CGI-1746 chemical scaffold led to the development of fenebrutinib

(GDC-0853), a compound with an improved pharmacokinetic profile suitable for clinical

development. Fenebrutinib is also a potent, selective, and non-covalent BTK inhibitor that has

been investigated in clinical trials for various autoimmune diseases, including rheumatoid

arthritis and multiple sclerosis.[4][5][6]
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Pharmacokinetics of Fenebrutinib (GDC-0853)
The following sections detail the pharmacokinetic profile of fenebrutinib, providing a likely

surrogate for the expected properties of CGI-1746.

Preclinical Pharmacokinetics
Preclinical studies in rats and dogs provided the foundational understanding of the ADME

(Absorption, Distribution, Metabolism, and Excretion) properties of fenebrutinib.

Table 1: Preclinical Pharmacokinetic Parameters of Fenebrutinib (GDC-0853)

Parameter Rat Dog Reference

Dose (IV) 0.2 mg/kg 0.2 mg/kg [1][2]

Dose (PO) 1.0 mg/kg 0.5 mg/kg [1][2]

Clearance (CL) 27.4 mL/min/kg 10.9 mL/min/kg [1][2]

Volume of Distribution

(Vd)
5.42 L/kg 2.96 L/kg [1][2]

Half-life (t½) 2.2 h 3.8 h [1][2]

Bioavailability (F) 65% 85% [1][2]

Clinical Pharmacokinetics
Phase I clinical trials in healthy volunteers and patients have characterized the

pharmacokinetic profile of fenebrutinib in humans.

Table 2: Clinical Pharmacokinetic Parameters of Fenebrutinib (GDC-0853) in Humans
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Parameter Value Condition Reference

Time to Maximum

Concentration (Tmax)
1-3 hours

Single and multiple

doses
[7][8][9]

Half-life (t½) at Steady

State
4.2 - 9.9 hours

Multiple ascending

doses
[7][8]

Accumulation Ratio 1.44 - 1.91 Once daily dosing [9]

Experimental Protocols
While specific experimental protocols for CGI-1746 are not available, this section outlines

standard methodologies used for determining the pharmacokinetic parameters of small

molecule inhibitors like fenebrutinib.

Preclinical In Vivo Pharmacokinetic Study
A typical preclinical pharmacokinetic study in animal models (e.g., rats or dogs) involves the

following steps:

Animal Dosing: A defined dose of the compound is administered intravenously (IV) and orally

(PO) to different groups of animals.

Blood Sampling: Blood samples are collected at predetermined time points after dosing.

Plasma Preparation: Blood samples are processed to separate plasma.

Bioanalysis: The concentration of the drug in plasma is quantified using a validated analytical

method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

Pharmacokinetic Analysis: Plasma concentration-time data is used to calculate key

pharmacokinetic parameters using non-compartmental or compartmental analysis.

In Vitro Metabolism Studies
To understand the metabolic stability and pathways, the following in vitro assays are commonly

performed:
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Microsomal Stability Assay: The compound is incubated with liver microsomes to assess its

metabolic stability.

Hepatocyte Stability Assay: The compound is incubated with primary hepatocytes to evaluate

its metabolism in a more complete cellular system.

CYP450 Reaction Phenotyping: The specific cytochrome P450 (CYP) enzymes responsible

for the metabolism of the compound are identified using recombinant human CYP enzymes

or specific chemical inhibitors.
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Conclusion
While specific pharmacokinetic data for CGI-1746 is not readily available in the public domain,

the comprehensive data from its successor, fenebrutinib, offers valuable insights. Fenebrutinib
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exhibits favorable pharmacokinetic properties, including good oral bioavailability and a half-life

that supports reasonable dosing intervals in clinical settings. These characteristics, refined from

the CGI-1746 scaffold, underscore the potential of this class of reversible BTK inhibitors for the

treatment of B-cell-driven autoimmune and inflammatory diseases. The provided experimental

workflows and pathway diagrams offer a foundational understanding for researchers and

professionals in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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